Technical Guide: 1,3-Adamantanedicarbonyl Chloride (1,3-ADC)
Technical Guide: 1,3-Adamantanedicarbonyl Chloride (1,3-ADC)
Executive Summary
1,3-Adamantanedicarbonyl chloride (1,3-ADC) is a bifunctional acyl chloride derivative of the diamondoid hydrocarbon adamantane. It serves as a critical electrophilic building block in the synthesis of high-performance polymers, Metal-Organic Frameworks (MOFs), and pharmaceutical intermediates.
Its value lies in the "Adamantane Effect" : the introduction of the rigid, bulky tricyclic cage into molecular backbones. This modification significantly enhances thermal stability (
Part 1: Molecular Architecture & Physicochemical Profile
1,3-ADC is characterized by two highly reactive acyl chloride groups attached to the bridgehead carbons (positions 1 and 3) of the adamantane cage. Unlike its 1-monosubstituted counterparts, 1,3-ADC acts as a cross-linker or chain extender.
Physicochemical Data Table
| Property | Value / Description | Note |
| CAS Number | 39269-10-8 | Specific to the dichloride derivative. |
| Molecular Formula | ||
| Molecular Weight | 261.14 g/mol | |
| Appearance | White Crystalline Solid | Hygroscopic; degrades in moist air. |
| Solubility | DCM, Chloroform, THF, Benzene | Reacts violently with water/alcohols. |
| Reactivity | High (Electrophilic) | Prone to hydrolysis and nucleophilic attack. |
| Precursor | 1,3-Adamantanedicarboxylic acid | CAS 5001-18-3 |
Structural Significance
The 1,3-substitution pattern creates a "bent" or V-shaped geometry (approximate bond angle of 109.5° relative to the cage center). This geometry is crucial for:
-
Polymer Kinking: Prevents perfect crystalline packing in polyamides, enhancing solubility without sacrificing rigidity.
-
MOF Topology: Acts as a bent ditopic linker, facilitating the formation of specific cage-like pores.
Part 2: Synthetic Routes & Purification
The synthesis of 1,3-ADC is a nucleophilic acyl substitution where the hydroxyl groups of the parent dicarboxylic acid are replaced by chlorines.
Protocol: Chlorination via Thionyl Chloride ( )
Reagents:
-
Thionyl Chloride (Excess, acts as solvent/reagent)
-
DMF (Catalytic amount)
Workflow Logic:
The use of thionyl chloride is preferred over oxalyl chloride for scale-up due to the gaseous byproducts (
Step-by-Step Methodology
-
Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl2 or Argon line).
-
Mixing: Charge flask with 1,3-Adamantanedicarboxylic acid (1 eq). Add Thionyl Chloride (10-15 eq). Add 2-3 drops of anhydrous DMF.
-
Reaction: Heat to reflux (
) for 3–4 hours. Monitor cessation of gas evolution ( ). -
Isolation: Distill off excess
under reduced pressure. -
Purification: The residue is often sufficiently pure for polymerization. For high-purity needs, recrystallize from anhydrous hexane or sublime under high vacuum.
Visualization: Synthesis Workflow
Figure 1: Synthetic pathway converting the diacid to the dichloride using thionyl chloride activation.
Part 3: Reactivity & Polymerization Kinetics
1,3-ADC is most frequently employed in step-growth polymerization to produce polyamides and polyesters. The bulky adamantane cage inhibits chain rotation, leading to polymers with high glass transition temperatures (
Reaction Mechanism: Interfacial Polycondensation
For polyamides, interfacial polymerization (Schotten-Baumann conditions) is superior to solution polymerization. It minimizes the need for strict stoichiometry and high heat, which can degrade the adamantane cage or cause side reactions.
System Design:
-
Organic Phase: 1,3-ADC dissolved in
or DCM. -
Aqueous Phase: Diamine (e.g., 1,6-hexanediamine) + Acid Scavenger (
or ). -
Interface: Reaction occurs instantaneously at the boundary.
Visualization: Interfacial Polymerization Logic
Figure 2: Mechanism of interfacial polycondensation. The adamantane moiety is incorporated into the backbone at the interface.
Part 4: High-Performance Applications
Advanced Polyamides & Polyimides
Replacing standard monomers (like adipoyl chloride) with 1,3-ADC introduces steric bulk that:
-
Increases
: Often pushing due to restricted segmental motion. -
Improves Transparency: The bulky cage prevents dense chain packing, reducing crystallinity and light scattering (amorphous polymers).
-
Lowers Dielectric Constant: Critical for electronic insulating layers.
Metal-Organic Frameworks (MOFs)
1,3-ADC serves as a precursor to rigid dicarboxylate linkers. Unlike the linear terephthalic acid linkers, the 1,3-adamantane geometry introduces a "kink" (
-
Cage-based topologies: Useful for gas storage (
, ). -
Chiral MOFs: If derivatized further, the adamantane cage can support chiral separation phases.
Pharmaceutical Intermediates
While 1-adamantylamine is common (e.g., Amantadine), 1,3-disubstituted derivatives are used to create "dumbbell" shaped molecules or cross-linked drug conjugates. 1,3-ADC allows for the symmetric attachment of pharmacophores, used in research for:
-
DPP4 Inhibitors: Structural analogs where the adamantane cage provides lipophilic bulk to fit enzyme pockets.
-
Antiviral conjugates: Linking antiviral agents to improve membrane permeability.
Part 5: Handling & Safety (MSDS Summary)
1,3-ADC is a Corrosive Solid .
-
Hydrolysis Hazard: Reacts violently with water to release Hydrogen Chloride (
) gas. -
Storage: Must be stored under inert atmosphere (Argon/Nitrogen) in a desiccator. Refrigeration (
) is recommended to prevent slow hydrolysis from ambient moisture. -
PPE: Full face shield, chemical-resistant gloves (Nitrile/Neoprene), and lab coat are mandatory. All transfers must occur in a fume hood.
References
-
Synthesis of 1,3-Adamantanedicarboxylic Acid & Derivatives Source: ChemicalBook / Literature Reviews Protocol validation for the oxidation of adamantane and subsequent chlorination.
-
Poly(1,3-adamantane) Synthesis and Properties Source: ResearchGate Detailed analysis of cationic ring-opening polymerization and the thermal stability of adamantane-based polymers.
-
Safety Data Sheet: Adamantane Derivatives Source: Fisher Scientific Handling protocols for adamantane hydrochloride and related acid chlorides.
-
MOF Design using Adamantane Linkers Source: Royal Society of Chemistry (RSC) Discussion on using rigid, bulky ligands like adamantane dicarboxylates for one-pot MOF synthesis.
